Tumor-Selective Blood Flow Enhancement vs. Systemic Vasodilator Organic Nitrates (Nitroglycerin Class)
In a preclinical murine SCC VII tumor model, glycidyl nitrate (GLYN) significantly increased tumor blood flow while producing no measurable effect on blood flow in normal tissues of the same tumor-bearing mice . This tumor-selective hemodynamic effect contrasts with the established pharmacology of conventional organic nitrates such as nitroglycerin (glyceryl trinitrate) and isosorbide mononitrate, which produce systemic vasodilation affecting both tumor and normal vasculature without intrinsic tumor selectivity . GLYN also significantly enhanced the tumor growth inhibition produced by cisplatin and exhibited a modest radiosensitizing effect both in vitro and in vivo, with no acute toxicities observed at effective therapeutic doses . The NO-scavenger carboxy-PTIO (cPTIO) and NAC significantly attenuated GLYN-induced intracellular NO generation, confirming NO as the mediator .
| Evidence Dimension | Effect on normal tissue blood flow vs. tumor blood flow |
|---|---|
| Target Compound Data | Significant increase in tumor blood flow; no effect on normal tissue blood flow (tumor-bearing mice, SCC VII model) |
| Comparator Or Baseline | Conventional organic nitrates (nitroglycerin, isosorbide nitrates): produce systemic vasodilation; quantitative tumor vs. normal selectivity not reported for these comparators |
| Quantified Difference | Qualitative binary: GLYN = tumor-selective (effect on tumor / no effect on normal); conventional nitrates = non-selective systemic vasodilation. GLYN + cisplatin significantly increased tumor growth inhibition vs. cisplatin alone (exact fold-change not specified in abstract). |
| Conditions | SCC VII murine squamous cell carcinoma model; intracellular NO measured by DAF-FM fluorescence; in vivo blood flow by laser Doppler; cisplatin combination therapy; radiation combination (in vitro clonogenic survival and in vivo tumor growth delay) |
Why This Matters
The tumor-selective hemodynamic profile of GLYN, if confirmed in further studies, could offer a therapeutic index advantage over systemic vasodilators by enhancing drug and oxygen delivery to tumors without inducing hypotension or off-target vascular effects—this is a critical differentiator for procurement in preclinical oncology research programs evaluating NO donors as chemoradiotherapy adjuvants.
- [1] Ning S, Knox SJ, Oronsky B, Scicinski J, Bednarski MD. Novel nitric oxide generating compound glycidyl nitrate enhances the therapeutic efficacy of chemotherapy and radiotherapy. Biochem Biophys Res Commun. 2014;447(3):537–542. doi:10.1016/j.bbrc.2014.04.032. PMID: 24735538. View Source
- [2] Scicinski J, Oronsky B, Ning S, Knox S, Peehl D, Kim MM, Langecker P, Fanger G. NO to cancer: The complex and multifaceted role of nitric oxide and the epigenetic nitric oxide donor, RRx-001. Redox Biol. 2015;6:1–8. doi:10.1016/j.redox.2015.07.002. Review discussing systemic NO donor limitations. View Source
